molecular formula C11H19NO4 B12273201 4-O-tert-butyl 1-O-prop-2-enyl 2-aminobutanedioate

4-O-tert-butyl 1-O-prop-2-enyl 2-aminobutanedioate

Cat. No.: B12273201
M. Wt: 229.27 g/mol
InChI Key: JRYUXLGZKROPFF-UHFFFAOYSA-N
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Description

4-O-tert-butyl 1-O-prop-2-enyl 2-aminobutanedioate is an organic compound with a complex structure that includes a tert-butyl group, a prop-2-enyl group, and an aminobutanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-tert-butyl 1-O-prop-2-enyl 2-aminobutanedioate typically involves multi-step organic reactions. One common approach is to start with the appropriate butanedioic acid derivative and introduce the tert-butyl and prop-2-enyl groups through a series of esterification and alkylation reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

4-O-tert-butyl 1-O-prop-2-enyl 2-aminobutanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or alkyl halides (R-X) are employed under specific conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-O-tert-butyl 1-O-prop-2-enyl 2-aminobutanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-O-tert-butyl 1-O-prop-2-enyl 2-aminobutanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl-4-(prop-1-en-2-yl)benzene
  • tert-Butyl (4-(prop-2-yn-1-yloxy)benzyl)carbamate

Uniqueness

4-O-tert-butyl 1-O-prop-2-enyl 2-aminobutanedioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

4-O-tert-butyl 1-O-prop-2-enyl 2-aminobutanedioate

InChI

InChI=1S/C11H19NO4/c1-5-6-15-10(14)8(12)7-9(13)16-11(2,3)4/h5,8H,1,6-7,12H2,2-4H3

InChI Key

JRYUXLGZKROPFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OCC=C)N

Origin of Product

United States

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